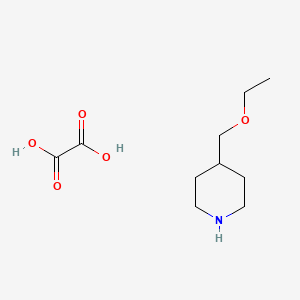

4-(Ethoxymethyl)piperidine oxalate

Description

4-(Ethoxymethyl)piperidine oxalate (CAS: 1177314-31-6) is a piperidine derivative with the molecular formula C₈H₁₇NO·C₂H₂O₄ and a molecular weight of 233.3 g/mol . Structurally, it features a piperidine ring substituted with an ethoxymethyl group (-CH₂-O-C₂H₅) at the 4-position, paired with an oxalate counterion. This compound is commercially available (e.g., Combi-Blocks QA-7191) and is characterized by its non-hazardous safety profile under standard handling conditions .

Properties

Molecular Formula |

C10H19NO5 |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

4-(ethoxymethyl)piperidine;oxalic acid |

InChI |

InChI=1S/C8H17NO.C2H2O4/c1-2-10-7-8-3-5-9-6-4-8;3-1(4)2(5)6/h8-9H,2-7H2,1H3;(H,3,4)(H,5,6) |

InChI Key |

PVXBPPXWNOZNOF-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1CCNCC1.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Bulkiness : Bulky groups (e.g., biphenyl in Compound 11) correlate with higher molecular weights and melting points due to increased van der Waals interactions .

- Ether vs. Ketone Groups : Compound 12, with a ketone moiety, has a lower melting point (129–132°C) compared to Compound 11 (213–215°C), likely due to reduced hydrogen-bonding capacity .

- Halogen Effects : Fluorine or chlorine substituents (e.g., in compounds) enhance metabolic stability but may reduce solubility .

Receptor Targeting

- Dopamine D2 Antagonists : Compounds 23 and 24 () exhibit selectivity for dopamine D2 receptors, attributed to their benzofuran/benzothiophene groups .

- Histamine H3 Receptor Ligands: Piperidine oxalates with phenoxypropyl chains () show dual activity as histamine H3 receptor ligands and monoamine oxidase B (MAO-B) inhibitors, critical for neurodegenerative disease research .

Pharmacokinetic Considerations

- Pan-Assay Interference Compounds (PAINS): None of the analogs in exhibit PAINS properties, suggesting suitability for high-throughput screening .

- Blood-Brain Barrier (BBB) Penetration : Compounds with smaller substituents (e.g., ethoxymethyl) may have better BBB permeability compared to bulkier analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.